molecular formula C17H15N3O2 B10884088 2-{5-[(E)-2-(4-Methoxy-phenyl)-vinyl]-2H-[1,2,4]triazol-3-yl}-phenol

2-{5-[(E)-2-(4-Methoxy-phenyl)-vinyl]-2H-[1,2,4]triazol-3-yl}-phenol

Cat. No.: B10884088
M. Wt: 293.32 g/mol
InChI Key: QOJKRAIHYYDPNU-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-METHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL is a complex organic compound with a unique structure that combines a methoxystyryl group, a triazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-METHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL typically involves multiple steps, starting with the preparation of the methoxystyryl intermediate. This intermediate is then reacted with a triazole precursor under specific conditions to form the final compound. Common reagents used in these reactions include methoxybenzaldehyde, styrene, and triazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-METHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxystyryl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the methoxystyryl moiety.

Scientific Research Applications

2-[3-(4-METHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research has shown potential for this compound in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-[3-(4-METHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol Derivatives: Compounds like (E)-5-(dimethylamino)-2-(4-methoxystyryl)phenol share structural similarities and have similar biological activities.

    Imidazole Analogues: Compounds such as (2-(4,5-bis((E)-4-methoxystyryl)-1H-imidazol-2-yl) phenol) exhibit similar chemical reactivity and applications.

Uniqueness

2-[3-(4-METHOXYSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL is unique due to its combination of a methoxystyryl group, a triazole ring, and a phenol group, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C17H15N3O2/c1-22-13-9-6-12(7-10-13)8-11-16-18-17(20-19-16)14-4-2-3-5-15(14)21/h2-11,21H,1H3,(H,18,19,20)/b11-8+

InChI Key

QOJKRAIHYYDPNU-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.